(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol is a chiral organic compound characterized by the presence of a fluorophenoxy group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-fluorophenol.
Formation of the Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3-fluorophenol in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 2-(3-fluorophenoxy)cyclohexanone.
Reduction: The intermediate is then reduced using a chiral reducing agent like (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(3-fluorophenoxy)cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Pharmacological Studies: Investigated for its potential biological activity and interactions with biological targets.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol exerts its effects depends on its application:
Biological Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: Could influence pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(4-fluorophenoxy)cyclohexan-1-ol: A regioisomer with the fluorine atom in a different position on the phenoxy ring.
2-(3-chlorophenoxy)cyclohexan-1-ol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
Chirality: The (1S,2S) configuration provides specific stereochemical properties that can influence its reactivity and interactions.
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties and biological activity compared to its non-fluorinated analogs.
This detailed overview of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific fields
Properties
IUPAC Name |
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,11-12,14H,1-2,6-7H2/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYMUAUAJJXOC-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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